Benzenecarbothioamide, N-(3,4-dichlorophenyl)-
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Overview
Description
Benzenecarbothioamide, N-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C13H9Cl2NS and a molecular weight of 282.188 Da It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)- typically involves the reaction of benzenecarbothioamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .
Scientific Research Applications
Benzenecarbothioamide, N-(3,4-dichlorophenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenecarbothioamide, N-(3,4-dichlorophenyl)- include:
- Benzenecarbothioamide
- N-(3,4-dichlorophenyl)benzenecarbothioamide-4-methyl
- N-(3,4-dichlorophenyl)benzenecarbothioamide-2-amino
Uniqueness
Benzenecarbothioamide, N-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern and the presence of the 3,4-dichlorophenyl group. This structural feature may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
10278-50-9 |
---|---|
Molecular Formula |
C13H9Cl2NS |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H9Cl2NS/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
WNKKGJFPNJKUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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